7-Nitro-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
7-nitro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-4-8-3-5-1-2-9-7(5)6/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRIZPDKNHISKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Pyrrolo[3,2-c]pyridine Precursors
The direct nitration of 1H-pyrrolo[3,2-c]pyridine represents a straightforward route, though regioselectivity challenges arise due to competing electrophilic substitution sites. In a protocol adapted from, nitration is achieved using fuming nitric acid (90%) in concentrated sulfuric acid at 0–5°C . Under these conditions, the nitro group preferentially occupies the 7-position, driven by the electron-donating nature of the pyrrole nitrogen and the steric accessibility of the C7 site.
Key reaction parameters:
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Temperature: Subzero conditions minimize side reactions (e.g., di-nitration or ring oxidation).
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Acid ratio: A 1:3 volumetric ratio of HNO₃:H₂SO₄ ensures sufficient nitronium ion (NO₂⁺) generation.
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Reaction time: 4–6 hours for complete conversion, monitored via thin-layer chromatography (TLC).
Post-nitration, the crude product is neutralized with aqueous NaHCO₃ , extracted with ethyl acetate , and purified via silica gel chromatography (eluent: hexane/ethyl acetate, 3:1). This method yields This compound in 58–65% purity, necessitating recrystallization from methanol/water for analytical-grade material.
Cyclization of Nitropyridine Derivatives
An alternative approach involves constructing the pyrrolo[3,2-c]pyridine core from pre-nitrated pyridine intermediates. As detailed in, 2-bromo-4-nitropyridine-1-oxide serves as a starting material. Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) introduces a dimethylaminovinyl group at C5, followed by cyclization under acidic conditions:
Optimization insights:
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Iron powder acts as a reductant, facilitating ring closure via radical intermediates.
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Acetic acid solvent protonates the dimethylamino group, inducing cyclization at 100°C over 5 hours.
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Yields improve to 72–78% when intermediates are purified via column chromatography before cyclization.
Reaction Conditions and Mechanistic Analysis
Nitration Regioselectivity
The 7-position’s dominance in nitration is attributed to:
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Electronic effects: The pyrrole nitrogen donates electron density to adjacent carbons (C3 and C7), activating C7 for electrophilic attack.
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Steric factors: C7 is less hindered than C4 or C6, as evidenced by molecular modeling studies.
Comparative nitration outcomes:
| Position | Yield (%) | Purity (%) |
|---|---|---|
| C4 | 22 | 85 |
| C6 | 15 | 78 |
| C7 | 65 | 92 |
Cyclization Efficiency
Cyclization via iron/acetic acid achieves higher yields than classical methods (e.g., Pd-catalyzed couplings) due to:
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In situ reduction of nitro groups, preventing oxidative side reactions.
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Microwave assistance (e.g., 30 min at 85°C) reduces decomposition.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl₃):
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δ 9.12 (s, 1H, H-2)
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δ 8.45 (d, J = 5.1 Hz, 1H, H-4)
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δ 7.28 (d, J = 3.3 Hz, 1H, H-6)
¹³C NMR (126 MHz, CDCl₃):
High-Resolution Mass Spectrometry (HRMS)**
Challenges and Mitigation Strategies
Byproduct Formation
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Di-nitration: Reduced by limiting HNO₃ stoichiometry (1.1 equiv).
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Ring-opening: Avoided by maintaining pH > 3 during workup.
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.
Major Products:
Reduction: The major product is 7-amino-1H-pyrrolo[3,2-c]pyridine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Nitro-1H-pyrrolo[3,2-c]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: It shows promise in anticancer and anti-inflammatory drug development.
Industry: Used in the development of novel materials with specific electronic properties.
Mechanism of Action
The biological activity of 7-Nitro-1H-pyrrolo[3,2-c]pyridine is primarily due to its ability to interact with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation . This makes it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Key Observations :
- Positional Effects: Substitution at the 6-position (e.g., aryl groups) enhances antiproliferative activity, while 7-position substituents (e.g., -NO₂, -Cl) may influence toxicity and electronic properties .
Antiproliferative Activity
6-Aryl-1H-pyrrolo[3,2-c]pyridines exhibit IC₅₀ values in the micromolar to nanomolar range against cancer cell lines, attributed to their ability to inhibit tubulin polymerization or kinase activity . In contrast, 7-substituted derivatives (e.g., 7-chloro) lack direct antiproliferative data but share structural similarities with clinical candidates like indolocarbazoles.
Antimicrobial Activity
Furo[3,2-c]pyridine derivatives synthesized via Suzuki coupling demonstrate moderate antimicrobial activity, highlighting the scaffold’s versatility for targeting bacterial or fungal pathogens .
Biological Activity
7-Nitro-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure, characterized by a nitro group at the 7-position of the pyrrolo ring, contributes to its potential as a pharmacological agent. This article explores its biological activity, mechanisms of action, and applications in various fields.
This compound exhibits significant biological activity primarily through its interaction with specific molecular targets. The nitro group enhances the compound's electronic properties, allowing it to act as an inhibitor for various enzymes and kinases involved in critical cellular pathways.
- Enzyme Inhibition : The compound can inhibit specific kinases by binding to their active sites, disrupting signal transduction pathways essential for cell proliferation and survival .
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound show moderate to excellent antitumor activities against various cancer cell lines, including HeLa and MCF-7. The most potent derivatives achieved IC50 values ranging from 0.12 to 0.21 μM, indicating strong cytotoxic effects .
Biological Activities
The biological activities of this compound can be categorized into several areas:
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. Studies have shown that it disrupts tubulin polymerization and induces apoptosis in cancer cells. For example:
- Cell Lines Tested : HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).
- Mechanism : Inhibition of tubulin dynamics leading to cell cycle arrest and apoptosis at low concentrations (as low as 0.12 μM) .
Other Biological Activities
The compound has also been investigated for its potential in:
- Anti-inflammatory effects : Related compounds have shown promise in reducing inflammation markers.
- Neurological applications : Some derivatives are being explored for their effects on neurological disorders due to their ability to cross the blood-brain barrier.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, comparisons with related compounds are essential:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Nitro group enhances reactivity | Strong anticancer activity; kinase inhibition |
| 1H-Pyrrolo[3,2-c]pyridine | Lacks nitro group | Lower reactivity; different pharmacological profile |
| 7-Azaindole | Similar core structure | Distinct properties; less potent in kinase inhibition |
| Pyrrolopyrazine derivatives | Similar core structure | Varying biological activities; not directly comparable |
Case Studies
Several case studies illustrate the efficacy of this compound in preclinical settings:
- Study on Antitumor Activity :
- Researchers synthesized a series of derivatives and evaluated their cytotoxicity against multiple cancer cell lines.
- Results indicated that certain derivatives significantly inhibited tumor growth in xenograft models.
- Enzyme Inhibition Assays :
- In vitro assays demonstrated that the compound effectively inhibited specific kinases involved in cancer progression.
- The binding affinity was assessed using surface plasmon resonance techniques.
Q & A
Q. What are the optimal synthetic routes for preparing 7-Nitro-1H-pyrrolo[3,2-c]pyridine, and what reaction conditions are critical for high yield?
- Methodological Answer : The synthesis typically involves nitration of a pyrrolopyridine precursor. For example:
- Direct nitration : Use concentrated HNO₃ under controlled temperatures (0°C to room temperature) to avoid over-nitration or decomposition .
- Precursor modification : Start with halogenated or substituted pyrrolopyridines (e.g., 7-chloro derivatives) followed by nitro-group introduction via palladium-catalyzed cross-coupling or nucleophilic substitution .
- Purification : Column chromatography with gradients of dichloromethane/ethyl acetate (e.g., 4:1 ratio) ensures purity .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.3 ppm) and nitro-group deshielding effects .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., nitro-group position) .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for this compound derivatives?
- Methodological Answer :
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and membrane permeability (Caco-2 assays) to identify bioavailability issues .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that explain discrepancies .
- Target engagement studies : Employ biophysical methods (SPR, ITC) to confirm direct binding to intended biological targets .
Q. How does the nitro group at the 7-position influence structure-activity relationships (SAR) in pyrrolopyridine-based inhibitors?
- Methodological Answer :
- Electron-withdrawing effects : The nitro group enhances electrophilicity, improving interactions with nucleophilic residues (e.g., cysteine in kinases) .
- Comparative SAR : Analogues lacking nitro groups (e.g., 7-chloro or unsubstituted derivatives) show reduced potency, as demonstrated in enzymatic assays (IC₅₀ shifts from nM to μM range) .
- Table: Key SAR Trends
| Substituent | Enzyme Inhibition (IC₅₀) | Selectivity |
|---|---|---|
| 7-NO₂ | 12 nM | High |
| 7-Cl | 450 nM | Moderate |
| H | >1 μM | Low |
| Data adapted from enzymatic screens of kinase inhibitors . |
Q. What computational methods are effective for predicting the reactivity of this compound in medicinal chemistry workflows?
- Methodological Answer :
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict nitro-group reduction potentials or electrophilic attack sites .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets) .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives .
Methodological Challenges
Q. How can researchers mitigate side reactions during functionalization of this compound?
- Methodological Answer :
- Protecting groups : Temporarily mask reactive sites (e.g., NH of pyrrole) using Boc or Fmoc groups during cross-coupling .
- Low-temperature conditions : Perform Suzuki-Miyaura couplings at 0–5°C to suppress nitro-group reduction .
- Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for improved selectivity in C–N bond formation .
Q. What analytical techniques are recommended for detecting nitro-to-amine reduction byproducts in biological assays?
- Methodological Answer :
- HPLC-UV/Vis : Monitor retention time shifts (e.g., 7-nitro vs. 7-amino derivatives) .
- LC-HRMS : Identify reduced species via exact mass (Δm/z = -30 for NO₂ → NH₂ conversion) .
- ¹⁹F NMR : Use fluorinated analogues to track metabolic transformations in real-time .
Applications in Research
Q. How is this compound utilized in materials science beyond medicinal chemistry?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
